![molecular formula C12H16N2O B1522528 1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one CAS No. 1258641-00-7](/img/structure/B1522528.png)

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one

Overview

Description

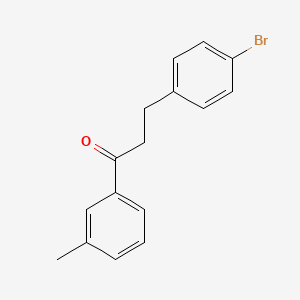

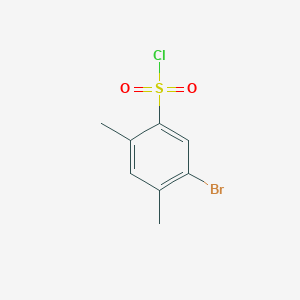

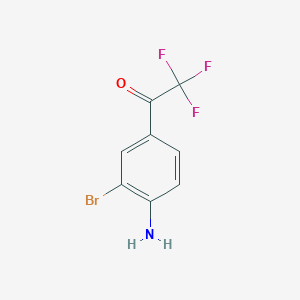

“1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It has an average mass of 204.268 Da and a Monoisotopic mass of 204.126266 Da .

Molecular Structure Analysis

The molecular structure of “1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one” includes a pyrrolidin-2-one ring attached to a phenyl group through an aminoethyl chain . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 432.9±28.0 °C at 760 mmHg, and a flash point of 215.6±24.0 °C . It has a polar surface area of 46 Å2 and a molar volume of 177.7±3.0 cm3 .Scientific Research Applications

Metabolism and Excretion Studies

- The metabolism and excretion pathways of BMS-690514, a selective inhibitor for cancer treatment, involve extensive metabolization through multiple oxidative reactions and direct glucuronidation. This process results in the excretion of drug-related radioactivity in both bile and urine, highlighting the compound's systemic distribution and elimination mechanisms (Christopher et al., 2010).

Toxicological Studies

- The study of the toxicological impact of various compounds, such as MPTP, demonstrates the importance of understanding their potential for causing severe health issues like parkinsonism, which is essential for preventing and managing drug-induced neurological disorders (Langston et al., 1983).

- The case of combined α-pyrrolidinovalerophenone and pentedrone poisoning illustrates the critical need for awareness and research on the toxic effects of designer drugs to ensure public safety and health (Sykutera et al., 2015).

Pharmacological Studies

- Research into pharmacological agents like vildagliptin, an inhibitor for diabetes treatment, involves understanding the absorption, metabolism, and excretion processes, highlighting the complexity of drug development and the significance of comprehensive pharmacokinetic studies (He et al., 2009).

Dietary Carcinogen Metabolism

- Investigating the metabolism of dietary carcinogens, such as PhIP, by intestinal bacteria and their excretion patterns in humans provides insights into individual dietary risks and the role of the gastrointestinal microbiome in modulating these risks, which is crucial for understanding the links between diet, microbiome, and cancer (Vanhaecke et al., 2008).

Neurological Research

- The use of localized 1H NMR measurements to determine the concentration of 2-pyrrolidinone in the human brain for subjects taking vigabatrin provides valuable data for understanding the neurological effects of medications and their metabolic by-products (Hyder et al., 1999).

Exposure and Risk Studies

- The study of heterocyclic aromatic amines (HAAs) and their relationship with the occurrence of kidney stones contributes to our understanding of dietary risks and the impact of cooking practices on health, offering a basis for dietary recommendations and public health policies (Zhang et al., 2022).

properties

IUPAC Name |

1-[4-(1-aminoethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9(13)10-4-6-11(7-5-10)14-8-2-3-12(14)15/h4-7,9H,2-3,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPWVKDPLQHHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259777 | |

| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one | |

CAS RN |

1258641-00-7 | |

| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-[4-(1-aminoethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

![tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1522457.png)

![tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate](/img/structure/B1522458.png)

![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)